N,N-diethyl-4-hydroxybenzenesulfonamide
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Overview
Description
“N,N-diethyl-4-hydroxybenzenesulfonamide” is a synthetic organic compound . It is a powder with a molecular weight of 244.31 . The IUPAC name for this compound is 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide .
Molecular Structure Analysis
The InChI code for “N,N-diethyl-4-hydroxybenzenesulfonamide” is 1S/C10H16N2O3S/c1-3-12(4-2)16(14,15)8-5-6-10(13)9(11)7-8/h5-7,13H,3-4,11H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N,N-diethyl-4-hydroxybenzenesulfonamide” is a powder with a melting point of 171-172 degrees Celsius .Scientific Research Applications
a. Carbonic Anhydrase Inhibitors: Sulfonamides, including N,N-Diethyl-4-hydroxybenzene-1-sulfonamide, have been investigated as carbonic anhydrase inhibitors. These enzymes play a crucial role in regulating pH balance and are potential drug targets for conditions like glaucoma, epilepsy, and cancer.
b. Antibacterial Agents: Sulfonamides were historically used as antibiotics (e.g., sulfanilamide), and their derivatives continue to be studied for their antibacterial properties. N,N-Diethyl-4-hydroxybenzene-1-sulfonamide may exhibit antibacterial activity against specific pathogens.
c. Anticancer Agents: Researchers have explored sulfonamides as potential anticancer agents. Their ability to inhibit enzymes involved in tumor growth and angiogenesis makes them interesting candidates for cancer therapy.
a. Activating Group: Sulfonamides can activate neighboring functional groups, facilitating reactions such as nucleophilic substitutions and cyclizations. Researchers use them to enhance reactivity in complex organic syntheses.
b. Protecting Group: Sulfonamides act as protecting groups for amines. By temporarily masking amino functionalities, chemists can selectively manipulate other parts of a molecule without affecting the amine group.
c. Leaving Group: In certain reactions, sulfonamides can serve as leaving groups, aiding in the formation of new bonds. Their stability under specific conditions makes them valuable in various transformations.
d. Molecular Scaffold: The sulfonamide motif provides a scaffold for designing novel compounds. Researchers modify the sulfonamide core to create libraries of diverse molecules for drug discovery.
Availability and Suppliers
N,N-Diethyl-4-hydroxybenzene-1-sulfonamide is available from suppliers such as Combi-Blocks, Inc. and Molport . Researchers can explore its properties and applications further.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N,N-diethyl-4-hydroxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-11(4-2)15(13,14)10-7-5-9(12)6-8-10/h5-8,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLLBHNEHSLWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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